6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate

Bioconjugation Crosslinker spacer arm Protein–protein distance control

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (CAS 151038-94-7), commonly designated EMCH or EMCH-TFA, is a non-cleavable heterobifunctional crosslinker comprising a terminal maleimide group and a terminal hydrazide group separated by a six-carbon aliphatic spacer arm (11.8 Å). The maleimide moiety reacts selectively with free sulfhydryl (–SH) groups at pH 6.5–7.5 to form stable thioether bonds, while the hydrazide moiety reacts with carbonyl groups (aldehydes/ketones, e.g., periodate-oxidized glycoprotein carbohydrates) at pH 5.5–7.5 to form hydrazone linkages.

Molecular Formula C12H16F3N3O5
Molecular Weight 339.27 g/mol
CAS No. 151038-94-7
Cat. No. B014132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate
CAS151038-94-7
Synonyms2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic Acid Hydrazide 2,2,2-Trifluoroacetate; _x000B_EMCH-TFA
Molecular FormulaC12H16F3N3O5
Molecular Weight339.27 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7)
InChIKeyDRURMGRBAVYWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (EMCH-TFA): A Mid-Length Maleimide–Hydrazide Heterobifunctional Crosslinker for Sulfhydryl-to-Carbonyl Bioconjugation


6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (CAS 151038-94-7), commonly designated EMCH or EMCH-TFA, is a non-cleavable heterobifunctional crosslinker comprising a terminal maleimide group and a terminal hydrazide group separated by a six-carbon aliphatic spacer arm (11.8 Å) . The maleimide moiety reacts selectively with free sulfhydryl (–SH) groups at pH 6.5–7.5 to form stable thioether bonds, while the hydrazide moiety reacts with carbonyl groups (aldehydes/ketones, e.g., periodate-oxidized glycoprotein carbohydrates) at pH 5.5–7.5 to form hydrazone linkages . The trifluoroacetic acid (TFA) salt form confers water solubility and cell-membrane permeability, distinguishing it from the hydrochloride salt variant . It belongs to a family of maleimide–hydrazide crosslinkers that includes BMPH (short, 8.1 Å), KMUH (long, 19.0 Å), and MPBH (aromatic, 17.9 Å) .

Why Crosslinker Spacer Length, Salt Form, and Hydrazone Stability Make 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate Non-Interchangeable with BMPH, KMUH, or MPBH


Maleimide–hydrazide crosslinkers sharing identical reactive end-groups cannot be freely substituted because the spacer arm length, spacer composition (aliphatic vs. aromatic), and counterion each independently govern conjugate geometry, steric accessibility, aqueous solubility, membrane permeability, and — most critically — the pH-dependent hydrolysis rate of the resulting hydrazone bond. Systematic studies demonstrate that hydrazone half-life at physiological pH differs by up to 7.5-fold among EMCH (C6 aliphatic), BMPH/MPBH, and KMUH (C11 aliphatic) when coupled through aliphatic aldehyde partners [1]. This variability in stability profiles means that selecting the wrong linker can result in premature payload release in circulation or insufficient release at the target site. Likewise, the TFA salt form of EMCH is explicitly characterized as water-soluble and membrane-permeable, whereas the HCl salt variant is reported as neither , making salt-form selection a hard requirement for intracellular or aqueous workflows. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (EMCH-TFA) Versus BMPH, KMUH, and MPBH


Spacer Arm Length: EMCH Occupies the Functional Mid-Range Between Short (BMPH) and Ultra-Long (KMUH) Maleimide–Hydrazide Crosslinkers

The spacer arm of EMCH-TFA measures 11.8 Å (6-atom aliphatic chain), positioning it between the short BMPH (8.1 Å, 3-atom chain) and the long KMUH (19.0 Å, 11-atom chain), and below the aromatic MPBH (17.9 Å) . This intermediate length is often optimal for sulfhydryl-to-carbonyl conjugations where a 10–12 Å bridge avoids both excessive steric hindrance (BMPH's constraint) and excessive flexibility/entropic penalty (KMUH's risk) .

Bioconjugation Crosslinker spacer arm Protein–protein distance control

Hydrazone Conjugate Hydrolytic Half-Life: EMCH Provides 6-Fold Longer Physiological Stability Than KMUH While Retaining Complete Acid-Triggered Release

In a direct comparative study using PEG–phosphatidylethanolamine (PEG–PE) conjugates formed via aliphatic aldehyde–hydrazide chemistry, the hydrazone bond derived from EMCH exhibited a half-life of 120 minutes at pH 7.4 and 37 °C, versus 90 minutes for MPBH and only 20 minutes for KMUH; the short-chain AMBH showed 150 minutes [1]. All four linkers displayed complete micelle peak disappearance within 2 minutes at pH 5.0 (half-life <0.03 h) [1]. EMCH thus offers a 6-fold stability advantage over KMUH at physiological pH while preserving identical acid-lability for endosomal/lysosomal release. The rank order of hydrolysis rate at pH 7.4 was KMUH (fastest) > MPBH > EMCH > AMBH (slowest), directly correlating with aliphatic carbon chain length [1].

pH-responsive drug delivery Hydrazone stability Controlled release kinetics

TFA Salt Form Enables Water Solubility and Membrane Permeability: A Binary Differentiation from the HCl Salt of the Same Crosslinker Core

The trifluoroacetate salt of EMCH (EMCH-TFA) is explicitly documented as water-soluble and membrane-permeable by multiple authoritative vendor specifications [1]. By contrast, the hydrochloride salt variant (EMCH-HCl, CAS 175290-73-0) is listed as water-insoluble and without confirmed membrane permeability . This salt-form dichotomy is not uniformly observed across the maleimide–hydrazide family; BMPH-TFA and KMUH-TFA are soluble in DMSO or DMF but their aqueous solubility profiles differ from EMCH-TFA .

Drug delivery formulation Intracellular crosslinking Aqueous bioconjugation

Purity Specification Differentiation Across Vendor Sources: >95.0% (HPLC) from TCI Versus ≥90% (NMR) from Sigma-Aldrich and ≤98% Options from Specialty Suppliers

The quantitative purity specification for EMCH-TFA varies by supplier, which directly impacts batch-to-batch reproducibility in conjugation workflows. TCI offers EMCH-TFA at >95.0% purity by HPLC ; Sigma-Aldrich/Pierce provides ≥90% purity by NMR ; Adamas (98% by HPLC) and InvivoChem (≥98%) offer higher nominal purity but with limited batch documentation . The HPLC purity metric (>95%) is a more rigorous analytical standard than NMR-based purity (≥90%), and the 5% minimum purity differential between TCI and Sigma-Aldrich translates to a potentially meaningful difference in reactive site concentration per unit mass.

Reagent quality Procurement specification HPLC purity assay

Clinical Translational Validation: EMCH Is the Core Linker Chemistry in Aldoxorubicin (DOXO-EMCH), a Tumor-Targeted Doxorubicin Prodrug Evaluated in Phase 3 Trials

The (6-maleimidocaproyl)hydrazone of doxorubicin (DOXO-EMCH, INNO-206, aldoxorubicin) is synthesized by reacting doxorubicin with EMCH to form an acid-sensitive hydrazone linker, which is then conjugated in vivo to circulating albumin via the maleimide–thiol reaction at cysteine-34 [1][2]. DOXO-EMCH has advanced to Phase 3 clinical evaluation in metastatic soft tissue sarcoma (NCT02049905) and Phase 2b in small cell lung cancer [3][4]. This contrasts with BMPH, KMUH, and MPBH, none of which have produced a clinical-stage conjugate as the linker component of a registered therapeutic candidate. The clinical validation of the EMCH scaffold provides documented in-human pharmacokinetic, safety, and efficacy data for the linker chemistry, de-risking procurement for translational research [5].

Antibody-drug conjugate linker Albumin-binding prodrug Clinical-stage bioconjugate

Recommended Procurement and Application Scenarios for 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate Based on Quantitative Differentiation Evidence


pH-Responsive Drug Delivery Systems Requiring Intermediate Hydrazone Stability at Physiological pH with Complete Acid-Triggered Payload Release

For nanoparticle or polymer–drug conjugates designed to release payload selectively in acidic tumor microenvironments or endosomal/lysosomal compartments (pH 5.0–6.0), EMCH-TFA offers a half-life of 120 minutes at pH 7.4 versus only 20 minutes for KMUH, providing a 6-fold longer systemic circulation window while maintaining complete acid-triggered release at pH 5.0 [1]. This intermediate stability profile makes EMCH the preferred linker for intravenous administration where excessive linker lability (KMUH) would cause premature drug release and insufficient lability (AMBH, 150 min) may compromise intracellular payload liberation. The spacer arm length of 11.8 Å is also sufficient to minimize steric interference between the carrier and the drug .

Intracellular Sulfhydryl-to-Carbonyl Crosslinking in Live Cells Requiring Membrane Permeability

EMCH-TFA is explicitly documented as cell-membrane permeable [2], unlike EMCH-HCl which lacks confirmed permeability . For intracellular protein–protein crosslinking studies, glycoprotein labeling, or organelle-targeted conjugation where the crosslinker must traverse the plasma membrane before reacting, procurement must specify the TFA salt form. BMPH-TFA may also be membrane-permeable but its shorter 8.1 Å spacer may restrict the distance between reactive sites, while KMUH-TFA's 19.0 Å spacer may introduce excessive flexibility and reduced crosslinking specificity .

ADC and Immunoconjugate Development Where Linker Clinical Validation Is a Regulatory De-Risking Criterion

The EMCH scaffold has an established clinical pedigree as the linker component of aldoxorubicin (DOXO-EMCH), which has completed Phase 3 trials in soft tissue sarcoma [3][4]. For translational ADC or immunoconjugate programs, selecting a linker chemistry with documented in-human pharmacokinetics and safety data accelerates IND-enabling studies. No other maleimide–hydrazide crosslinker (BMPH, KMUH, MPBH) has produced a clinical-stage therapeutic conjugate, making EMCH the only procurement option that provides this regulatory de-risking benefit [3].

Precision Bioconjugation Requiring Stoichiometric Control Over Reactive Molar Equivalents

When conjugation stoichiometry must be tightly controlled — for example, in Antibody-Drug Conjugate Drug-to-Antibody Ratio (DAR) optimization or site-specific PEGylation — the higher HPLC-verified purity of >95.0% (TCI) provides greater confidence in reactive group concentration per unit mass than the ≥90% NMR-based purity specification (Sigma-Aldrich) . The 5-percentage-point purity differential reduces the error in crosslinker molar equivalent calculation, directly improving batch-to-batch conjugation reproducibility.

Quote Request

Request a Quote for 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.